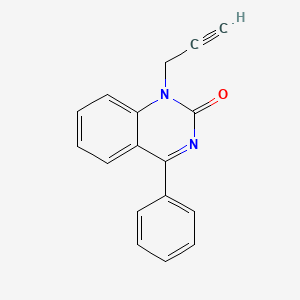

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one

Overview

Description

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with a phenyl group at the 4-position and a prop-2-yn-1-yl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.

Attachment of the Prop-2-yn-1-yl Group: This step often involves alkylation reactions using propargyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and quinazolinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce saturated analogs.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Quinazoline derivatives, including 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one, have been extensively studied for their potential anticancer properties. The compound acts as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP has been recognized as a promising strategy for cancer therapy, particularly in tumors with BRCA mutations .

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, binding affinity studies indicated that derivatives of this compound show strong interaction with the active site of PARP, with calculated binding energies suggesting high potency .

Table 1: Binding Affinity of Quinazoline Derivatives to PARP

| Compound | Binding Energy (kcal/mol) | Cell Line Tested |

|---|---|---|

| This compound | -12.61 | MCF7 (Breast Cancer) |

| Other Derivative A | -12.52 | A549 (Lung Cancer) |

| Other Derivative B | -12.87 | HeLa (Cervical Cancer) |

1.2 Antiviral Properties

The quinazoline scaffold has also been explored for its antiviral activities. Research indicates that certain derivatives possess efficacy against viruses such as HIV and Hepatitis C virus (HCV). The mechanism often involves interference with viral replication processes or modulation of host cell responses to viral infections .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the reaction of 2-amino benzamide with aryl aldehydes followed by alkylation with propargyl bromide . This method offers a convenient approach to obtain various substituted quinazoline derivatives.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Condensation | 2-Aminobenzamide + Arylaldehyde | DMF, Na₂S₂O₅ |

| 2 | Alkylation | Intermediate + Propargyl Bromide | K₂CO₃, DMF |

| 3 | Click Reaction | Acetamide Derivative + Quinazoline Derivative | DMF |

Case Studies and Research Findings

3.1 Case Study on Anticancer Efficacy

In a study published in early 2023, researchers evaluated the anticancer efficacy of several quinazoline derivatives including the target compound against different cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its potential as a lead compound for further development .

3.2 Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl ring significantly influenced the biological activity of the quinazoline derivatives. For instance, substituents on the phenyl group were shown to enhance binding affinity to PARP and improve cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The prop-2-yn-1-yl group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, while the phenyl group can contribute to π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

4-Phenylquinazolin-2(1H)-one: Lacks the prop-2-yn-1-yl group, which may affect its biological activity and chemical reactivity.

1-(Prop-2-yn-1-yl)quinazolin-2(1H)-one: Lacks the phenyl group, potentially altering its interaction with biological targets.

Quinazolin-2(1H)-one: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one is unique due to the presence of both the phenyl and prop-2-yn-1-yl groups, which can influence its chemical properties and biological activities. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound is of particular interest due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 260.29 g/mol. The compound features a quinazolinone core, a phenyl group at the 4-position, and a prop-2-yn-1-yl group at the 1-position, which may enhance its biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the prop-2-yn-1-yl group may facilitate interactions with hydrophobic pockets in target proteins, while the phenyl group can contribute to π–π stacking interactions. This dual interaction potential may enhance the compound's efficacy in modulating biological pathways.

Anticancer Activity

Research has shown that quinazolinones exhibit significant anticancer properties. A study highlighted the effectiveness of related quinazolinone derivatives in inhibiting HIF-1α transcriptional activity, which is crucial in many cancer cell survival pathways. Specifically, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving RAS signaling pathways .

Table 1: Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB 231 | 5.0 | HIF-1α Inhibition |

| Compound B | BJ-TERT/LT/ST/RAS V12 | 10.0 | RAS Signaling Pathway |

| 4-Phe... | Various (hypothetical) | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been documented. Studies indicate that structural modifications can enhance their effectiveness against bacterial strains. The presence of substituents like the propynyl group may contribute to increased membrane permeability or interaction with bacterial enzymes .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 15 µg/mL |

| Compound D | S. aureus | 20 µg/mL |

| 4-Phe... | TBD | TBD |

Anti-inflammatory Properties

Quinazolinones have been studied for their anti-inflammatory effects as well. Compounds exhibiting structural similarities to 4-Phenyl-1-(prop-2-yn-1-ylo)quinazolinone have shown promise in reducing inflammation markers in vitro and in vivo models .

Case Studies

Several case studies have investigated the biological activity of quinazolinones:

- Study on HIF Inhibition : A series of quinazolinone derivatives were synthesized and screened for their ability to inhibit HIF transcription factors, leading to significant reductions in tumor cell viability.

- Antimicrobial Screening : A set of derivatives was evaluated against common bacterial strains, revealing promising MIC values that suggest potential for development into therapeutic agents.

- Inflammatory Response Modulation : Research focused on the anti-inflammatory effects demonstrated that certain derivatives could significantly reduce cytokine production in stimulated immune cells.

Properties

IUPAC Name |

4-phenyl-1-prop-2-ynylquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-2-12-19-15-11-7-6-10-14(15)16(18-17(19)20)13-8-4-3-5-9-13/h1,3-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJSFHEZJXVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.